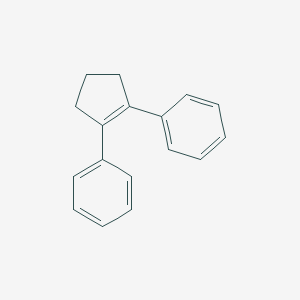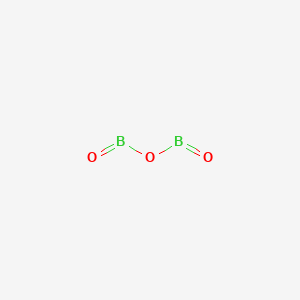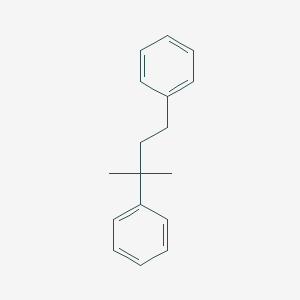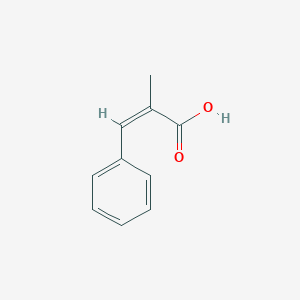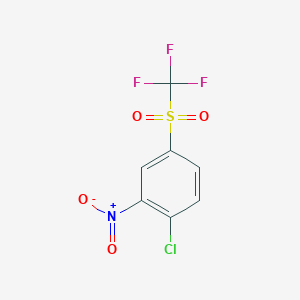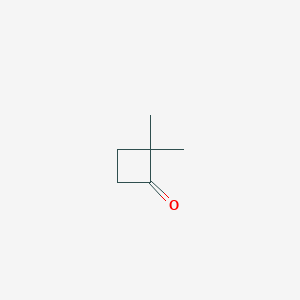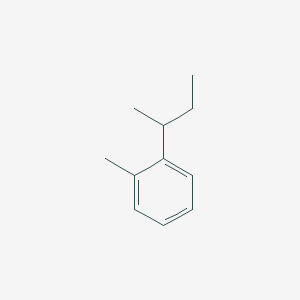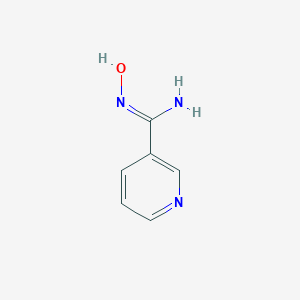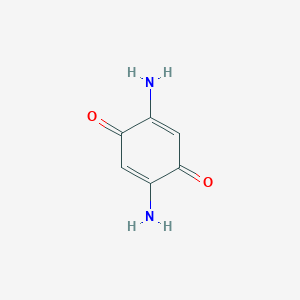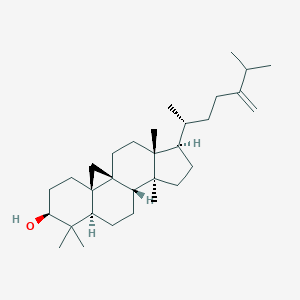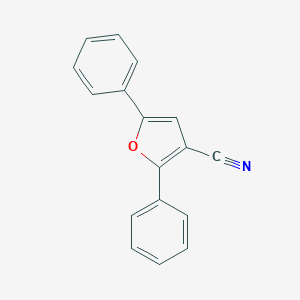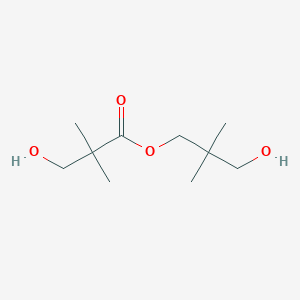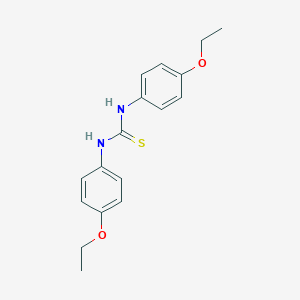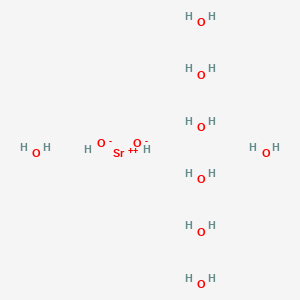![molecular formula C21H25FO3 B074929 3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid CAS No. 1480-22-4](/img/structure/B74929.png)
3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid
Vue d'ensemble
Description
3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid, commonly known as FOBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. FOBC is a highly stable and versatile compound that can be synthesized using different methods.
Mécanisme D'action
The mechanism of action of FOBC is not fully understood. However, it is believed that FOBC interacts with the target molecule through π-π stacking interactions and hydrogen bonding. FOBC has been shown to bind to various target molecules, including DNA, RNA, and proteins.
Effets Biochimiques Et Physiologiques
FOBC has been shown to have various biochemical and physiological effects. FOBC has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. FOBC has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
FOBC has several advantages for lab experiments. FOBC is a highly stable compound that can be easily synthesized using different methods. FOBC is also a versatile compound that can be used as a building block for the synthesis of various polymers and materials. However, FOBC has some limitations for lab experiments. FOBC is a relatively new compound, and its properties and applications are not fully understood. FOBC is also a relatively expensive compound, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the research and development of FOBC. One direction is to explore the potential applications of FOBC in the field of organic electronics and photovoltaics. FOBC has shown promise as a sensitizer for light absorption in photovoltaic cells, and further research is needed to optimize its properties for this application. Another direction is to investigate the potential applications of FOBC in the field of drug discovery. FOBC has been shown to have inhibitory effects on certain enzymes, and further research is needed to explore its potential as a drug candidate.
Applications De Recherche Scientifique
FOBC has shown potential applications in various areas of scientific research, including materials science, organic electronics, and photovoltaics. FOBC is a versatile compound that can be used as a building block for the synthesis of various polymers and materials. FOBC has been used as a dopant in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). FOBC has also been used as a component in photovoltaic cells, where it acts as a sensitizer for light absorption.
Propriétés
Numéro CAS |
1480-22-4 |
|---|---|
Nom du produit |
3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid |
Formule moléculaire |
C21H25FO3 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
4-(3-fluoro-4-octoxyphenyl)benzoic acid |
InChI |
InChI=1S/C21H25FO3/c1-2-3-4-5-6-7-14-25-20-13-12-18(15-19(20)22)16-8-10-17(11-9-16)21(23)24/h8-13,15H,2-7,14H2,1H3,(H,23,24) |
Clé InChI |
WUMDMTNUPWTDAM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F |
SMILES canonique |
CCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F |
Synonymes |
4-[(3-Fluoro-4-(octyloxy)-phenyl]-benzoic acid |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

